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Compound of Interest

Compound Name: ERK2

Cat. No.: B1178184 Get Quote

This guide provides researchers, scientists, and drug development professionals with detailed

protocols, troubleshooting advice, and frequently asked questions for the proper stripping and

re-probing of Western blots for the analysis of total ERK2, particularly after an initial probing for

phosphorylated ERK (p-ERK).

Frequently Asked Questions (FAQs)
Q1: Why should I strip and re-probe my Western blot for total ERK2 analysis?

Stripping and re-probing a single Western blot allows for the detection of multiple proteins on

the same membrane. This is particularly useful for comparing the levels of a phosphorylated

protein (like p-ERK) to the total amount of that protein (total ERK2), which serves as a loading

control to normalize the p-ERK signal. This method conserves precious samples, saves time,

and reduces the need to run multiple gels.[1]

Q2: Should I probe for p-ERK or total ERK2 first?

It is generally recommended to probe for the lower abundance or less immunogenic protein

first. In the context of ERK signaling analysis, this often means probing for the phosphorylated

form (p-ERK) first, as phospho-specific antibodies can be more sensitive and the

phosphorylated protein is often less abundant than the total protein. After detecting p-ERK, the

blot can be stripped and then re-probed for the more abundant total ERK2.

Q3: Which type of membrane is best for stripping and re-probing?
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Polyvinylidene difluoride (PVDF) membranes are highly recommended for stripping and re-

probing procedures.[2] PVDF membranes are more durable and have a higher protein binding

capacity and retention capability compared to nitrocellulose, which minimizes the loss of the

target protein during the stripping process.[1][2]

Q4: Can I perform quantitative analysis comparing the signal before and after stripping?

No, it is not advisable to make direct quantitative comparisons of protein abundance before and

after stripping.[1][3] The stripping process inevitably removes some of the protein from the

membrane, which can lead to an underestimation of the protein levels in the re-probed blot.[1]

[3]

Q5: How do I know if the stripping was successful?

To confirm the efficiency of stripping, you should perform a control incubation after the stripping

procedure. After stripping and washing, re-block the membrane and incubate it with only the

secondary antibody used for the initial p-ERK detection. Then, add the chemiluminescent

substrate and image the blot. If the stripping was successful, you should see no signal,

indicating that the primary and secondary antibodies from the first probing have been

effectively removed.[4] If a signal persists, a harsher stripping method or longer incubation time

may be necessary.

Q6: My signal for total ERK2 is very weak after stripping and re-probing. What could be the

cause?

Weak or no signal after re-probing can be due to several factors:

Protein Loss: The stripping process, especially harsh methods, can remove a significant

amount of the target protein from the membrane.

Inefficient Antibody Binding: Residual stripping buffer components, such as β-

mercaptoethanol, can denature the new primary antibody. Ensure thorough washing after

stripping.[1]

Antibody Inactivity: Ensure the total ERK2 antibody is active and used at the optimal

concentration.
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Insufficient Initial Protein Load: If the initial amount of protein loaded on the gel was low, the

amount remaining after stripping may be below the detection limit.

Troubleshooting Guide

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Problem Possible Cause(s) Recommended Solution(s)

Persistent signal from the first

probe (p-ERK) after stripping.

Incomplete removal of primary

and/or secondary antibodies.

Increase the incubation time in

the stripping buffer. Use a

harsher stripping method (e.g.,

switch from a mild, low-pH

buffer to a harsh buffer with

SDS and β-mercaptoethanol).

Ensure the stripping buffer is

fresh and at the recommended

temperature.

High background on the re-

probed blot for total ERK2.

Incomplete blocking after

stripping. The stripping

process can remove blocking

proteins.

Always perform a new blocking

step after stripping and before

incubating with the new

primary antibody.[3] Ensure the

blocking buffer is appropriate

for your antibody.

No or very weak signal for total

ERK2 on the re-probed blot.

Excessive loss of protein

during stripping. The stripping

conditions were too harsh.

Use a milder stripping protocol.

Reduce the incubation time or

temperature of the stripping

step. Ensure you are using a

PVDF membrane to maximize

protein retention.[1][2]

Residual stripping buffer

interfering with the new

antibody.

Wash the membrane

extensively with PBS or TBS-T

after stripping to completely

remove the stripping buffer.[1]

The total ERK2 antibody is not

working optimally.

Confirm the activity of your

total ERK2 antibody on a

fresh, unstripped blot. Optimize

the antibody concentration.

Patchy or uneven signal on the

re-probed blot.

The membrane may have

dried out at some point.

Ensure the membrane remains

wet throughout the entire

stripping and re-probing

process.[3]
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Uneven agitation during

incubation steps.

Use an orbital shaker to

ensure even distribution of

buffers and antibodies.

Comparison of Stripping Methods
Method

Key

Components

Mechanism of

Action
Advantages Disadvantages

Mild Stripping
Glycine-HCl (low

pH), SDS

Low pH alters

the conformation

of the antibody,

disrupting the

antigen-antibody

interaction.[4]

Gentler on the

target protein,

resulting in less

protein loss.[3]

Suitable for

antibodies with

lower affinity.

May be less

effective at

removing high-

affinity

antibodies.

Harsh Stripping

Tris-HCl, SDS, β-

mercaptoethanol,

Heat

Detergent (SDS)

and a reducing

agent (β-

mercaptoethanol

) at an elevated

temperature

break the bonds

holding the

antibodies to the

antigen.[4]

More effective at

removing high-

affinity

antibodies.

Can lead to

significant

protein loss from

the membrane.

[3] The use of β-

mercaptoethanol

requires a fume

hood.

Experimental Protocol: Stripping and Re-probing for
Total ERK2
This protocol assumes you have already performed a Western blot for p-ERK using a

chemiluminescent detection method on a PVDF membrane.

Materials:

Western blot membrane previously probed for p-ERK
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Mild Stripping Buffer: 1.5g glycine, 0.1g SDS, 1ml Tween 20, in 100ml distilled water, pH

adjusted to 2.2.

Harsh Stripping Buffer: 62.5 mM Tris-HCl (pH 6.7), 100 mM β-mercaptoethanol, and 2%

SDS.

Wash Buffer (TBST): Tris-buffered saline with 0.1% Tween 20.

Blocking Buffer: 5% non-fat dry milk or BSA in TBST.

Primary antibody for total ERK2.

HRP-conjugated secondary antibody.

Chemiluminescent substrate.

Procedure:

Initial Wash: After detecting p-ERK, wash the membrane briefly in TBST to remove any

residual chemiluminescent substrate.

Stripping (Mild Method Recommended Initially):

Incubate the membrane in Mild Stripping Buffer for 10-20 minutes at room temperature

with gentle agitation.

If the p-ERK signal was very strong or if the mild stripping is ineffective, proceed to the

harsh method.

Harsh Stripping (perform in a fume hood): Incubate the membrane in Harsh Stripping

Buffer for 30 minutes at 50°C with gentle agitation.

Thorough Washing:

After stripping, wash the membrane extensively to remove all traces of the stripping buffer.

Wash 3-4 times for 5-10 minutes each with a large volume of TBST.
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Verification of Stripping (Crucial Step):

Block the stripped membrane with Blocking Buffer for 1 hour at room temperature.

Incubate the membrane with only the HRP-conjugated secondary antibody (the same one

used for p-ERK detection) for 1 hour at room temperature.

Wash the membrane 3 times for 5 minutes each with TBST.

Apply the chemiluminescent substrate and expose the membrane. No signal should be

detected if stripping was successful.[4] If a signal is present, repeat the stripping

procedure.

Re-probing for Total ERK2:

Once stripping is confirmed, proceed with the standard Western blot protocol.

Block the membrane again in fresh Blocking Buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody for total ERK2 at its optimal dilution in

Blocking Buffer, typically overnight at 4°C.

Wash the membrane 3 times for 5 minutes each with TBST.

Incubate the membrane with the appropriate HRP-conjugated secondary antibody in

Blocking Buffer for 1 hour at room temperature.

Wash the membrane 3 times for 5 minutes each with TBST.

Detection:

Apply the chemiluminescent substrate and image the blot to detect the total ERK2 signal.

Visualizations
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Caption: Workflow for stripping and re-probing a Western blot for sequential p-ERK and total

ERK2 detection.

Problem Encountered During Re-probing

Is there a persistent signal from the first probe?

Stripping was incomplete.

Yes

Is the background high on the re-probed blot?

No

Use harsher stripping method or increase incubation time.

Problem Resolved

Blocking was insufficient.

Yes

Is the signal for total ERK2 weak or absent?

No

Ensure a thorough re-blocking step after stripping.

Possible protein loss or antibody issue.

Yes

No

Use milder stripping conditions. Verify antibody activity. Ensure thorough post-strip washing.
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Caption: Troubleshooting flowchart for common issues in Western blot stripping and re-probing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1178184?utm_src=pdf-custom-synthesis
https://www.abcam.com/ps/pdf/protocols/stripping%20for%20reprobing.pdf
https://www.researchgate.net/publication/370167953_Comparison_of_Automated_and_Traditional_Western_Blotting_Methods
https://info.gbiosciences.com/blog/stripping-membranes-a-great-addition-to-western-blot-protocols
https://azurebiosystems.com/blog/stripping-and-western-blotting-factors-to-consider/
https://www.benchchem.com/product/b1178184#how-to-properly-strip-and-re-probe-blots-for-total-erk2-analysis
https://www.benchchem.com/product/b1178184#how-to-properly-strip-and-re-probe-blots-for-total-erk2-analysis
https://www.benchchem.com/product/b1178184#how-to-properly-strip-and-re-probe-blots-for-total-erk2-analysis
https://www.benchchem.com/product/b1178184#how-to-properly-strip-and-re-probe-blots-for-total-erk2-analysis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1178184?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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